(Z)-Cinnarizine-d8 (Z)-Cinnarizine-d8 Cinnarizine-d8 is intended for use as an internal standard for the quantification of cinnarizine by GC- or LC-MS. Cinnarizine is a calcium channel inhibitor and histamine H4 receptor antagonist (Ki = 142 nM). It inhibits L- and T-type calcium channels in isolated guinea pig atrial cells in a voltage-dependent manner. Cinnarizine inhibits L-type calcium currents in isolated guinea pig type II vestibular hair cells (IC50 = 1.5 µM). In vivo, cinnarizine (10 mg/kg) inhibits ethanol-induced gastric ulcer formation in rats. Formulations containing cinnarizine have been used in the treatment of nausea and vomiting due to vertigo, Meniere's disease, or chemotherapy.

Brand Name: Vulcanchem
CAS No.: 1185242-27-6
VCID: VC0141156
InChI: InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2
SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H28N2
Molecular Weight: 376.573

(Z)-Cinnarizine-d8

CAS No.: 1185242-27-6

Cat. No.: VC0141156

Molecular Formula: C26H28N2

Molecular Weight: 376.573

* For research use only. Not for human or veterinary use.

(Z)-Cinnarizine-d8 - 1185242-27-6

Specification

Description Cinnarizine-d8 is intended for use as an internal standard for the quantification of cinnarizine by GC- or LC-MS. Cinnarizine is a calcium channel inhibitor and histamine H4 receptor antagonist (Ki = 142 nM). It inhibits L- and T-type calcium channels in isolated guinea pig atrial cells in a voltage-dependent manner. Cinnarizine inhibits L-type calcium currents in isolated guinea pig type II vestibular hair cells (IC50 = 1.5 µM). In vivo, cinnarizine (10 mg/kg) inhibits ethanol-induced gastric ulcer formation in rats. Formulations containing cinnarizine have been used in the treatment of nausea and vomiting due to vertigo, Meniere's disease, or chemotherapy.

CAS No. 1185242-27-6
Molecular Formula C26H28N2
Molecular Weight 376.573
IUPAC Name 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine
Standard InChI InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2
Standard InChI Key DERZBLKQOCDDDZ-HRSZNPPGSA-N
SMILES C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

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